

Comparative Guide to Structure-Activity Relationships of 2-Hydrazino-1,3-benzoxazole Analogs

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Compound of Interest

Compound Name: *2-Hydrazino-1,3-benzoxazole*

Cat. No.: *B085069*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-hydrazino-1,3-benzoxazole** analogs, focusing on their structure-activity relationships (SAR) in antimicrobial and antitumor applications. The information is presented to facilitate objective analysis and support further drug development efforts.

Data Presentation: Biological Activity of 2-Hydrazino-1,3-benzoxazole Analogs

The following tables summarize the in vitro biological activities of various **2-hydrazino-1,3-benzoxazole** derivatives.

Table 1: Antimicrobial Activity of 2-[(α -methylbenzylidene)-hydrazino]benzoxazole Analogs[1]

Compound Number	R (Substitution on benzylidene)	MIC (µg/mL) vs. S. aureus	MIC (µg/mL) vs. E. faecalis	MIC (µg/mL) vs. E. coli	MIC (µg/mL) vs. P. aeruginosa	MIC (µg/mL) vs. C. albicans
1	H	>100	>100	>100	>100	>100
2	2-Cl	50	100	>100	>100	100
3	3-Cl	50	100	>100	>100	>100
4	4-Cl	25	50	100	>100	50
5	2-NO ₂	50	100	>100	>100	100
6	3-NO ₂	50	100	>100	>100	100
7	4-NO ₂	25	50	100	>100	50
8	2-CH ₃	>100	>100	>100	>100	>100
9	4-CH ₃	>100	>100	>100	>100	>100
10	4-OCH ₃	>100	>100	>100	>100	>100

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Anticancer Activity of Benzoxazole Derivatives Against Various Cell Lines

Compound ID	Structure/Modification	Cell Line	IC ₅₀ (μM)
12d	5-methyl-N-(4-chlorophenyl)benzoxazole-2-carboxamide	HepG2	23.61
MCF-7	44.09		
12f	5-methyl-N-(4-methoxyphenyl)benzoxazole-2-carboxamide	HepG2	36.96
MCF-7	22.54		
12i	5-methyl-N-(p-tolyl)benzoxazole-2-carboxamide	HepG2	27.30
MCF-7	27.99		
12l	5-methyl-N-phenylbenzoxazole-2-carboxamide	HepG2	10.50
MCF-7	15.21		
13a	N',N''-(5-methylbenzoxazole-2-carbonyl)di(isonicotinohydrazide)	HepG2	25.47
MCF-7	32.47		

Note: IC₅₀ (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Microdilution Susceptibility Test for Antimicrobial Activity

This protocol is based on the method described for testing the antimicrobial activities of 2-[(α -methylbenzylidene)-hydrazino]benzoxazoles.[\[1\]](#)

- Preparation of Microbial Inoculum: Bacterial strains are grown on Mueller-Hinton agar and yeast on Sabouraud dextrose agar at 37°C for 24 hours. A suspension of each microorganism is prepared in sterile saline to a density of approximately 10⁸ CFU/mL (0.5 McFarland standard). This is then diluted 1:100 in Mueller-Hinton broth for bacteria and Sabouraud liquid medium for yeast to obtain a final inoculum of 10⁶ CFU/mL.
- Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 μ g/mL. Serial twofold dilutions are then made in the respective broth media in 96-well microtiter plates to achieve final concentrations ranging from 100 μ g/mL to 0.78 μ g/mL.
- Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The final volume in each well is 200 μ L. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A well containing only the growth medium and inoculum serves as a positive control, while a well with only medium serves as a negative control.

MTT Assay for Anticancer Activity

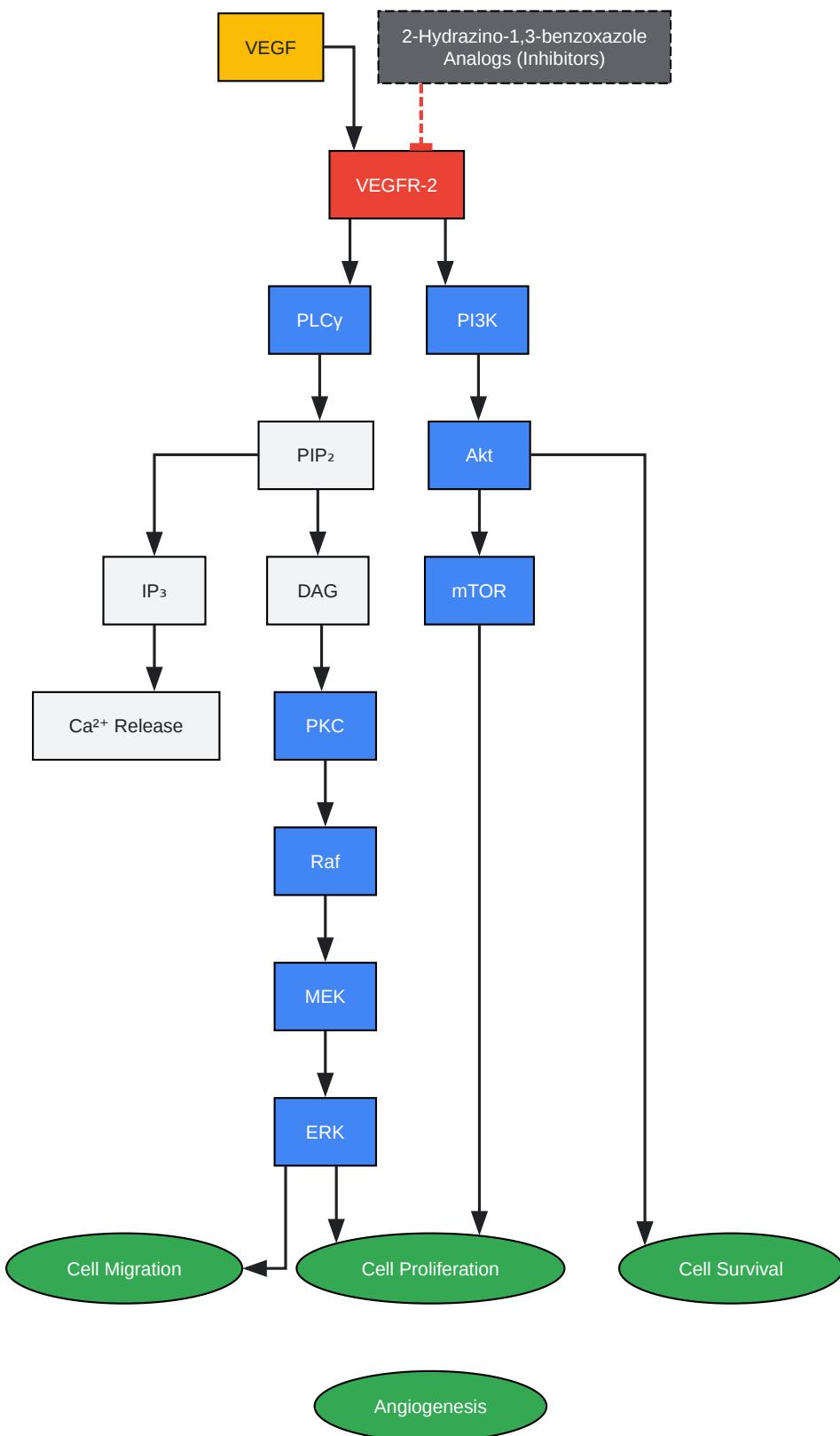
This protocol is a standard method for assessing the *in vitro* cytotoxic activity of compounds against cancer cell lines.

- Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 5 \times 10³ to 1 \times 10⁴ cells per well in 100 μ L of appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
- Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. These are further diluted with culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 μ L of the medium containing

the test compounds at various concentrations. Control wells receive medium with DMSO at the same concentration as the treated wells. The plates are then incubated for 48-72 hours.

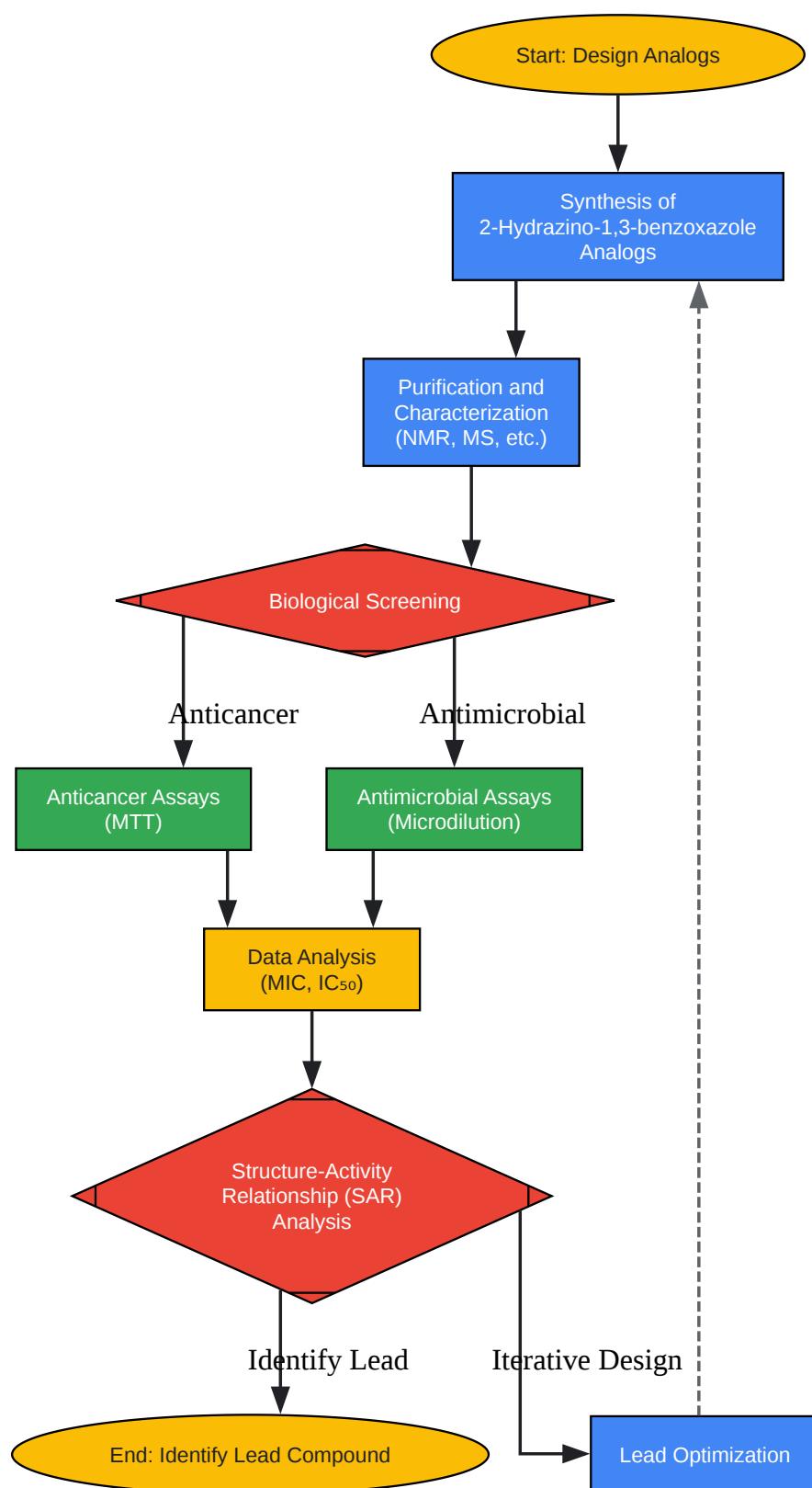
- **MTT Addition and Incubation:** After the incubation period, 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.
- **Formazan Solubilization and Absorbance Measurement:** The medium containing MTT is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes. The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
- **Calculation of IC₅₀:** The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.

Mandatory Visualization Signaling Pathway

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Caption: VEGFR-2 signaling pathway and its inhibition by **2-Hydrazino-1,3-benzoxazole** analogs.

Experimental Workflow



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Caption: Experimental workflow for SAR studies of **2-Hydrazino-1,3-benzoxazole** analogs.

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References

- 1. Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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